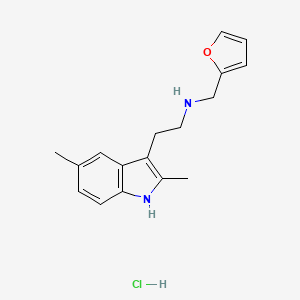2-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethan-1-amine hydrochloride
CAS No.: 1052412-17-5
Cat. No.: VC6038211
Molecular Formula: C17H21ClN2O
Molecular Weight: 304.82
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1052412-17-5 |
|---|---|
| Molecular Formula | C17H21ClN2O |
| Molecular Weight | 304.82 |
| IUPAC Name | 2-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C17H20N2O.ClH/c1-12-5-6-17-16(10-12)15(13(2)19-17)7-8-18-11-14-4-3-9-20-14;/h3-6,9-10,18-19H,7-8,11H2,1-2H3;1H |
| Standard InChI Key | PMYCCZNZOFQHAE-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CO3)C.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecule comprises a 2,5-dimethylindole moiety linked via an ethylamine bridge to a furan-2-ylmethyl group, with a hydrochloride counterion enhancing solubility . The indole nucleus, a bicyclic structure featuring a benzene ring fused to a pyrrole ring, is substituted at positions 2 and 5 with methyl groups. The ethylamine chain extends from the indole’s 3-position, terminating in a furan-2-ylmethylamine group. The hydrochloride salt formation occurs at the ethylamine’s primary amine, as confirmed by its SMILES notation: CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CO3)C.Cl .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 304.82 g/mol | |
| CAS Registry | 1052412-17-5 | |
| IUPAC Name | 2-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine; hydrochloride |
Synthesis and Manufacturing
Reaction Pathways
Synthesis typically involves coupling 2,5-dimethylindole-3-ethylamine with furan-2-ylmethyl halides under nucleophilic substitution conditions. A plausible route includes:
-
Indole Alkylation: 2,5-Dimethylindole reacts with bromoethylamine hydrobromide to form 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine.
-
Amine Functionalization: The primary amine undergoes alkylation with 2-(chloromethyl)furan in the presence of a base (e.g., KCO) to yield the tertiary amine.
-
Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, improving crystallinity and stability.
Optimization Challenges
Key challenges include minimizing indole N-alkylation side reactions and ensuring regioselective furan substitution. Catalytic methods using phase-transfer catalysts or microwave-assisted synthesis could enhance yields, though detailed protocols remain proprietary.
Physicochemical Properties
Table 2: Hypothetical Physicochemical Profile
| Property | Prediction | Rationale |
|---|---|---|
| LogP (Partition Coeff.) | ~3.2 | Calculated via fragment-based methods (indole + furan hydrophobicity) |
| pKa (Amine) | ~9.5 | Typical for aliphatic amines in hydrochloride salts |
| Aqueous Solubility | Moderate (1–10 mg/mL) | Hydrochloride salt enhances polarity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume